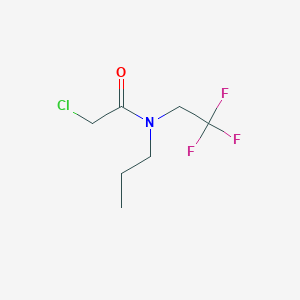![molecular formula C10H14F2O2 B2773672 4-(Difluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid CAS No. 1257397-59-3](/img/structure/B2773672.png)
4-(Difluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Difluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid is a chemical compound with the CAS Number: 1257397-59-3 . It has a molecular weight of 204.22 . It appears as a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14F2O2/c11-7(12)9-1-4-10(5-2-9,6-3-9)8(13)14/h7H,1-6H2,(H,13,14) . This indicates that the compound has a bicyclic structure with a carboxylic acid group and a difluoromethyl group attached .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 204.22 .Applications De Recherche Scientifique
Chemical Properties and Inductive Effects
- Inductive Effects in Isolated Molecules : A study by Exner and Böhm (2002) explored the energies of various 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids. This research, using density functional theory, investigated the inductive effect of various substituents and found that these effects are significant both in acid molecules and their anions. The study serves as a model for understanding the inductive effects of different substituents on these compounds, which can be crucial in understanding their behavior in various chemical environments. This insight is particularly relevant for 4-(Difluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid in predicting its reactivity and interaction with other molecules (Exner & Böhm, 2002).
Substituent Effects and Acidity
- Substituent Effects on Acidity : Wiberg's 2002 study investigated the acidity of various substituted bicyclooctane-1-carboxylic acids. This research is significant for understanding how different substituents, such as the difluoromethyl group in 4-(Difluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid, influence the acid's strength. The study concluded that the acidities of these compounds are significantly affected by the C-X bond dipoles, which are critical for applications that require controlled acidity levels (Wiberg, 2002).
Molecular Structure and Conformation
- Molecular Structure Analysis : The study by Buñuel et al. (1996) on a conformationally restricted aspartic acid analogue with a bicyclo[2.2.2]octane skeleton can provide insights into the molecular structure and conformational behavior of 4-(Difluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid. Understanding the molecular structure is crucial for applications in materials science and molecular engineering where the spatial arrangement of atoms plays a pivotal role (Buñuel et al., 1996).
Application in Synthesis and Material Science
- Synthesis and Material Applications : A study by Gray and Kelly (1981) on the liquid crystal properties of certain carboxylates with a bicyclo[2.2.2]octane structure sheds light on potential material science applications of 4-(Difluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid. Such compounds can exhibit unique liquid crystal properties, making them relevant for advanced materials and display technologies (Gray & Kelly, 1981).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Orientations Futures
While specific future directions for this compound are not mentioned in the sources I found, compounds with similar structures have been used in the preparation of transparent porous materials . These materials offer a different access towards the study of molecules under solid confined space . Metal–organic frameworks represent a unique opportunity due to their tunable pore size .
Propriétés
IUPAC Name |
4-(difluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F2O2/c11-7(12)9-1-4-10(5-2-9,6-3-9)8(13)14/h7H,1-6H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMMXXNIGNTBEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)C(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Difluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

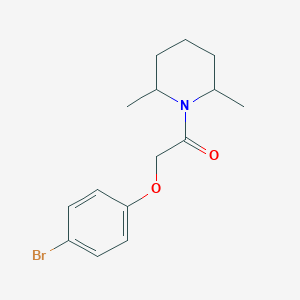
![t-Butyl {[4-(azidomethyl)oxazol-5-yl]methyl}-carbamate](/img/structure/B2773591.png)

![3,4,5-triethoxy-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2773595.png)
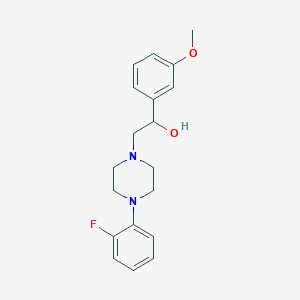
![2-amino-3-(4-ethoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2773598.png)

![1-[4-(8-Fluoro-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2773600.png)
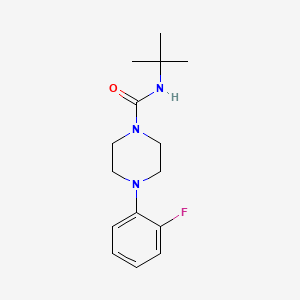
![3-chloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2773604.png)
![1-[[9H-Fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B2773606.png)
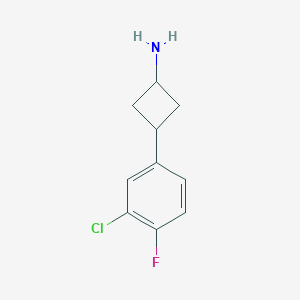
![3-[(Propan-2-yloxy)methyl]phenol](/img/structure/B2773610.png)
